molecular formula C21H19NO5 B11330358 Ethyl 3-{[(7-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Ethyl 3-{[(7-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Cat. No.: B11330358
M. Wt: 365.4 g/mol
InChI Key: NSGXCVSCKSCXOZ-UHFFFAOYSA-N
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Description

ETHYL 3-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE: is a synthetic organic compound that belongs to the class of benzoxepine derivatives This compound is characterized by its unique structure, which includes a benzoxepine ring fused with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzoxepine Ring: This step involves the cyclization of an appropriate precursor, such as a substituted phenol, with an aldehyde or ketone under acidic or basic conditions.

    Amidation: The benzoxepine intermediate is then reacted with an amine to form the amido group.

    Esterification: Finally, the compound is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ETHYL 3-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amido or ester groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products:

    Oxidized Derivatives: Carboxylic acids, ketones.

    Reduced Derivatives: Alcohols, amines.

    Substituted Derivatives: Various substituted benzoxepine derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 3-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of ETHYL 3-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

    ETHYL 3-(8-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE: A similar compound with a methyl group instead of a methoxy group.

    BENZOXEPINE CARBOXAMIDES: Compounds with similar benzoxepine structures but different functional groups.

Uniqueness: ETHYL 3-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can affect its electronic properties and interactions with other molecules, making it distinct from other benzoxepine derivatives.

Properties

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 3-[(7-methoxy-1-benzoxepine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C21H19NO5/c1-3-26-21(24)15-5-4-6-17(12-15)22-20(23)14-9-10-27-19-8-7-18(25-2)13-16(19)11-14/h4-13H,3H2,1-2H3,(H,22,23)

InChI Key

NSGXCVSCKSCXOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC=C2

Origin of Product

United States

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